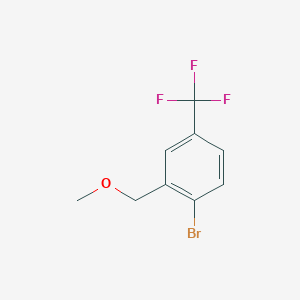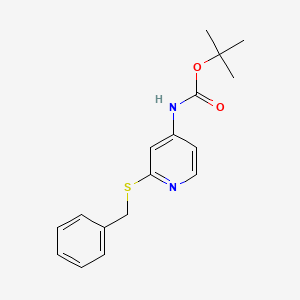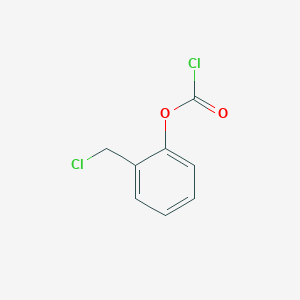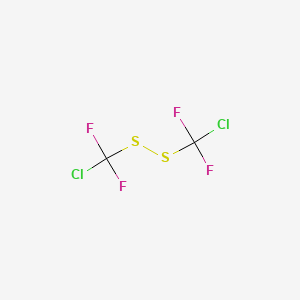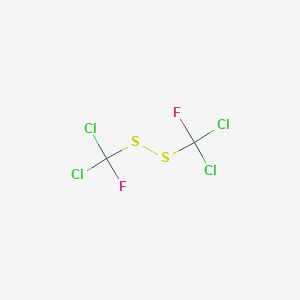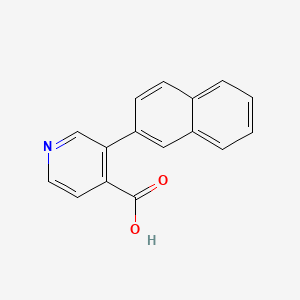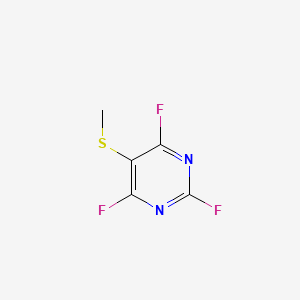
7-Bromospiro[chromane-4,1'-cyclopropane
Descripción general
Descripción
7-Bromospiro[chromane-4,1'-cyclopropane] (7-BSPC) is a synthetic compound with a unique structure and a wide range of applications in scientific research. 7-BSPC is a brominated spirochromane, a type of cyclopropane which has been the subject of numerous studies due to its potential uses in the fields of chemistry, biochemistry and pharmacology. 7-BSPC has been shown to possess a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The reaction of (bromomethylene)cyclopropane with dichloroketene produces 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one, which can rearrange into other compounds. This highlights its potential for chemical synthesis and structural transformations (Donskaya & Lukovskii, 1991).
- In a study involving diazocyclopropane and vinyl bromide, 5-bromospiro(1-pyrazoline-3,1′-cyclopropane) was synthesized, demonstrating the compound's versatility in reactions with nucleophilic reagents (Tomilov et al., 1998).
Chemical Reactions and Utilization
- Methylenecyclopropanes reacted with a diethylzinc-bromoform system, leading to the production of bromospiro[2.2]pentane derivatives, showcasing its utility in the synthesis of novel compounds (Cheng et al., 1997).
- Halomethylenecyclopropanes exhibit diverse reactivity, including undergoing cycloaddition reactions, suggesting their potential in creating various molecular structures (Bottini & Cabral, 1978).
Computational and Solvolysis Studies
- A computational study explored the effect of a spirocyclopropane group on the solvolysis rates of bridgehead triflates, indicating its importance in understanding reaction dynamics and molecular stability (Martínez et al., 1999).
Application in Organic Synthesis
- Synthesis of 6-arylspiro[tetrahydropyran-3,1′-cyclobutane]-2,4-diones demonstrated the compound's applicability in organic synthesis, particularly in the creation of complex molecular structures (Kirillov et al., 2007).
- Organocatalytic [2+1] cycloaddition was used for the enantioselective synthesis of bispiro[indanedione-oxindole-cyclopropane]s, highlighting its role in stereoselective synthesis processes (Hao et al., 2022).
Propiedades
IUPAC Name |
7-bromospiro[2,3-dihydrochromene-4,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-8-1-2-9-10(7-8)13-6-5-11(9)3-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJUQTOJBRFXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromospiro[chromane-4,1'-cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
